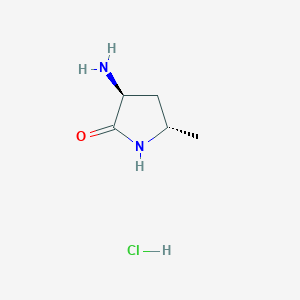
(3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable amine with a keto acid, followed by cyclization and subsequent purification steps. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. Advanced techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, amine derivatives, and oxo compounds, which can be further utilized in the synthesis of complex molecules.
Aplicaciones Científicas De Investigación
(3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: It finds applications in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of (3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride
- (3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
Uniqueness
Compared to similar compounds, (3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Propiedades
Fórmula molecular |
C5H11ClN2O |
|---|---|
Peso molecular |
150.61 g/mol |
Nombre IUPAC |
(3S,5S)-3-amino-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-3-2-4(6)5(8)7-3;/h3-4H,2,6H2,1H3,(H,7,8);1H/t3-,4-;/m0./s1 |
Clave InChI |
HWDJCLAPGZULCB-MMALYQPHSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](C(=O)N1)N.Cl |
SMILES canónico |
CC1CC(C(=O)N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


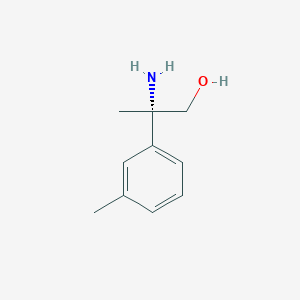
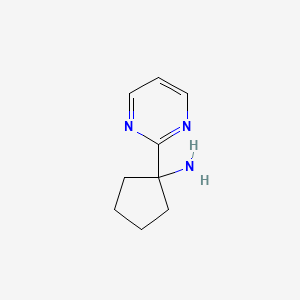
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)
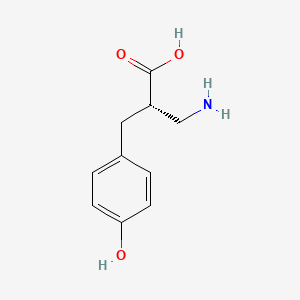



![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)

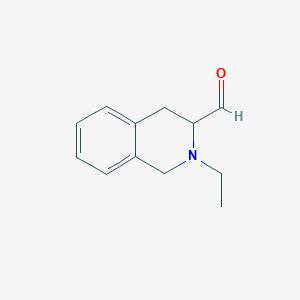

![{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)
